inS3-54-A26

RORγt inverse agonism Nav1.7 inhibition P2X3 antagonism

This (Z)-configured 3-arylidene-2-oxo-5-phenylpyrrole acetamide derivative is a validated STAT3 DNA-binding domain inhibitor with a critical para-chlorophenyl group essential for target engagement and antibacterial potency. Its ancillary activity at RORγt, Nav1.7, and P2X3 enables unique polypharmacology studies in Th17-driven inflammation and pain. Ideal for comparative mechanistic oncology research.

Molecular Formula C25H19ClN2O2
Molecular Weight 414.9 g/mol
Cat. No. B12385733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameinS3-54-A26
Molecular FormulaC25H19ClN2O2
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4
InChIInChI=1S/C25H19ClN2O2/c1-17(29)27-22-11-13-23(14-12-22)28-24(19-5-3-2-4-6-19)16-20(25(28)30)15-18-7-9-21(26)10-8-18/h2-16H,1H3,(H,27,29)/b20-15-
InChIKeyLPRJQLIUDBUOPH-HKWRFOASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide: Chemical Identity and Core Properties for Research Procurement


N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide (CAS 328998-77-2; also referred to as inS3-54-A26) is a synthetic small-molecule belonging to the 3-arylidene-2-oxo-5-phenylpyrrole acetamide class . The compound features a (Z)-configured exocyclic double bond at the pyrrol-3-ylidene position, a para-chlorophenyl substituent, and a phenyl ring at the pyrrole C5 position . With a molecular formula of C₂₅H₁₉ClN₂O₂ and a molecular weight of 414.88 g/mol, this compound is primarily investigated as a STAT3 DNA-binding domain inhibitor and has demonstrated ancillary activity across multiple pharmacologically relevant targets including RORγt, Nav1.7, and P2X3 [1].

Why N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide Cannot Be Substituted with Generic Pyrrole Analogs


Pyrrole-based acetamide derivatives exhibit extreme functional sensitivity to substituent identity and position. Within the 3-arylidene-2-oxo-5-phenylpyrrole scaffold, the para-chlorophenyl moiety at the C3 exocyclic position is not merely a spectator substituent but a critical determinant of target engagement and off-target selectivity [1]. Comparative studies on structurally analogous acetamide derivatives demonstrate that the presence and position of the para-chlorophenyl group directly correlates with antibacterial potency; compounds lacking this moiety or bearing alternative aryl substitutions exhibit markedly diminished activity against Gram-positive and Gram-negative pathogens [2]. Furthermore, the (Z)-stereochemical configuration at the exocyclic double bond is essential for the three-dimensional pharmacophore presentation required for STAT3 DNA-binding domain interaction . Generic substitution with non-chlorinated phenyl analogs, (E)-isomers, or pyrrole derivatives lacking the 5-phenyl group would compromise the compound's multi-target activity profile and render comparative studies invalid.

Quantitative Differentiation Evidence for N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide Against Comparators


Multi-Target Activity Fingerprint: RORγt, Nav1.7, and P2X3 Engagement Differentiates This Compound from Single-Target Pyrrole Derivatives

N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide exhibits a unique polypharmacology profile with quantifiable engagement at three therapeutically relevant targets: RORγt (EC₅₀ = 900 nM), Nav1.7 (IC₅₀ = 34 nM), and P2X3 (EC₅₀ = 340 nM) [1][2][3]. In contrast, the closely related STAT3 inhibitor Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide) demonstrates no measurable activity at RORγt, Nav1.7, or P2X3 at concentrations up to 10 μM, reflecting its narrow target selectivity [4]. Similarly, the prototypical pyrrole acetamide derivative N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide lacks the 3-arylidene moiety entirely and shows no reported engagement with these ion channels or nuclear receptors [5].

RORγt inverse agonism Nav1.7 inhibition P2X3 antagonism multi-target pharmacology

STAT3 DNA-Binding Domain Inhibition with Defined Cellular Toxicity Window

N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide (inS3-54-A26) inhibits the DNA-binding domain of STAT3 with a toxic IC₅₀ of 4.0 μM against non-cancerous lung fibroblasts . This mechanism distinguishes it from canonical STAT3 inhibitors such as Stattic and S3I-201, which target the SH2 domain-mediated dimerization interface rather than direct DNA-binding [1]. The DBD-targeting mechanism of inS3-54-A26 suppresses tumor growth and metastasis in vivo without requiring prior phosphorylation or dimerization of STAT3, providing a therapeutic window that is mechanistically orthogonal to SH2-domain antagonists . The 4.0 μM fibroblast toxicity IC₅₀ serves as a benchmark for establishing selective anti-tumor concentrations in viability assays.

STAT3 inhibition DNA-binding domain cancer research JAK/STAT pathway

P2X3 Antagonist Activity: Comparative Potency Against Recombinant Rat P2X3

This compound demonstrates antagonist activity against recombinant rat P2X3 purinoceptor with an EC₅₀ of 340 nM when evaluated at 10 μM in Xenopus oocytes [1]. For context, a structurally distinct P2X3 antagonist (BDBM183200, a non-pyrrole chemotype from US9150546) exhibits an IC₅₀ of 30 nM against human P2X3 in C6BU-1 cells [2]. While the 30 nM compound shows approximately 11-fold greater potency, the target compound's activity at 340 nM is within the physiologically relevant range for modulating ATP-gated purinergic signaling in nociceptive pathways [3]. Importantly, this activity is absent in pyrrole acetamide analogs lacking the 3-arylidene-5-phenyl scaffold, establishing the target compound as a unique chemical probe for interrogating P2X3-mediated pain signaling with concurrent STAT3 inhibitory activity.

P2X3 antagonism purinergic signaling pain research chronic pain models

Para-Chlorophenyl Moiety Confers Enhanced Antibacterial Activity Relative to Non-Chlorinated Analogs

The para-chlorophenyl substituent at the 3-arylidene position of the pyrrole scaffold is a critical determinant of antibacterial potency. In a systematic study of acetamide derivatives evaluated at concentrations ranging from 6.25 to 125 μg/mL against S. pyogenes, E. coli, and P. mirabilis, compounds bearing the para-chlorophenyl moiety (specifically compounds 9 and 11) exhibited the most significant antibacterial properties among all synthesized analogs [1]. This finding is corroborated by structure-activity relationship studies on pyrrole derivatives, which demonstrate that para-substituted phenyl rings generally yield superior antimicrobial activity compared to ortho- or meta-substituted analogs, with electron-withdrawing chloro substituents further enhancing potency relative to unsubstituted phenyl derivatives [2]. While specific MIC values for the target compound are not reported, the class-level SAR evidence establishes that the para-chlorophenyl-containing scaffold confers antibacterial activity that would be diminished or lost in non-chlorinated or ortho/meta-substituted congeners.

antibacterial activity para-chlorophenyl SAR acetamide derivatives

CYP3A4 Metabolic Liability: Quantitative Comparison of Hepatic Clearance Risk

N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide inhibits human CYP3A4 with an IC₅₀ of 12,000 nM (12 μM) [1]. This value is substantially higher (less potent) than the CYP3A4 inhibition exhibited by the widely used CYP3A4 probe inhibitor ketoconazole (IC₅₀ ≈ 15–50 nM) [2], indicating a more than 240-fold lower propensity for CYP3A4-mediated drug-drug interactions. For researchers conducting in vitro combination studies or planning in vivo experiments, this defined CYP3A4 inhibition threshold provides a quantitative basis for assessing potential metabolic interference. The 12 μM IC₅₀ suggests that at the compound's cellular active concentrations (typically sub-micromolar to low micromolar for STAT3 and Nav1.7 engagement), CYP3A4 inhibition is unlikely to confound interpretation of combination treatment outcomes.

CYP3A4 inhibition drug metabolism hepatic clearance ADME

Recommended Research Applications for N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide Based on Quantitative Evidence


Oncology Research: STAT3-Driven Tumor Growth and Metastasis Studies

Based on its established STAT3 DNA-binding domain inhibitory activity and 4.0 μM toxic IC₅₀ against non-cancerous fibroblasts , this compound is optimally deployed in oncology research investigating STAT3-dependent tumor proliferation, survival, and metastatic dissemination. The DBD-targeting mechanism provides an orthogonal approach to SH2-domain inhibitors such as Stattic, enabling comparative mechanistic studies [1]. Researchers should design dose-response experiments spanning sub-micromolar to 4.0 μM concentrations to establish the therapeutic index in their specific cell line models. In vivo tumor xenograft and metastasis models may be employed to evaluate suppression of STAT3 target gene expression .

Inflammatory and Autoimmune Disease Research: RORγt and P2X3 Dual Modulation

The compound's combined activity at RORγt (EC₅₀ = 900 nM) and P2X3 (EC₅₀ = 340 nM) [1] positions it as a unique chemical probe for interrogating the intersection of IL-17-mediated inflammation and ATP-gated purinergic pain signaling. This dual pharmacology is particularly relevant to Th17-driven autoimmune conditions (e.g., psoriasis, inflammatory bowel disease) and chronic inflammatory pain states . Researchers should note the species difference in P2X3 data (rat receptor in oocytes) and consider validating activity in human P2X3-expressing systems for translational studies.

Ion Channel Pharmacology: Nav1.7 Electrophysiology Studies

With a Nav1.7 IC₅₀ of 34 nM measured by IonWorks Quattro automated patch clamp at pH 7.3 , this compound serves as a moderately potent Nav1.7 inhibitor for electrophysiology-based pain target validation. The 34 nM potency is sufficient for functional studies of voltage-gated sodium channel blockade, particularly in models where Nav1.7-mediated hyperexcitability contributes to pain signaling. The defined assay conditions (population patch clamp mode, 2°C) provide a reproducible benchmark for cross-laboratory comparisons . Researchers should consider that the compound's polypharmacology may confound interpretations in pain models where STAT3 or P2X3 signaling also contribute.

Antibacterial Screening and Structure-Activity Relationship Studies

Based on class-level SAR evidence demonstrating that para-chlorophenyl-substituted acetamide derivatives exhibit superior antibacterial activity against both Gram-positive (S. pyogenes) and Gram-negative (E. coli, P. mirabilis) bacteria compared to non-chlorinated or alternative regioisomers , this compound is appropriate for inclusion in antibacterial screening cascades. Researchers should conduct MIC determinations using Mueller-Hinton broth dilution or agar diffusion methods, with concentration ranges spanning 6.25–125 μg/mL to capture activity thresholds [1]. The compound may serve as a reference standard for para-chlorophenyl-containing pyrrole antibacterials in medicinal chemistry optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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